FUMARATO DE FORMOTEROL

Descripción general

Descripción

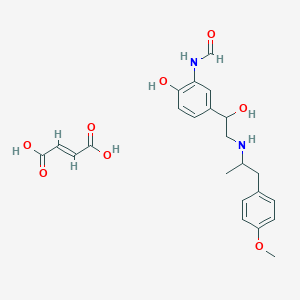

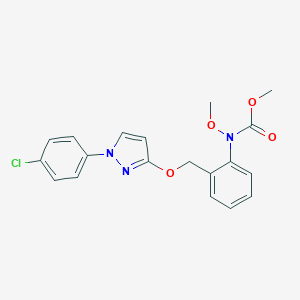

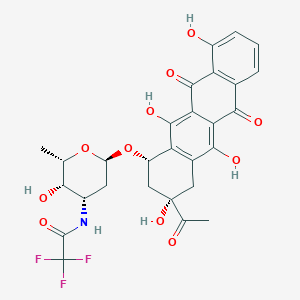

The compound “(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide” is a complex organic molecule. It is a solid, powdered substance with a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, one method involves the reaction of intermediates with hydrochloric acid and methanol, followed by the addition of iron powder . The resulting product is then further processed .Physical And Chemical Properties Analysis

The compound is a solid, powdered substance . It has a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .Aplicaciones Científicas De Investigación

Mejora de la Salud Respiratoria

El Fumarato de Formoterol se utiliza en tratamientos que mejoran la función pulmonar y el estado de salud respiratoria. Se ha demostrado que reduce las exacerbaciones y es bien tolerado en sujetos con enfermedad pulmonar obstructiva crónica (EPOC) de moderada a muy grave .

Análisis de Formas Sólidas

Se han realizado estudios utilizando espectroscopia vibracional infrarroja y Raman, junto con cálculos de química cuántica, para investigar diferentes formas sólidas de this compound. Esta investigación ayuda a comprender las propiedades estructurales y la estabilidad del compuesto en diversas condiciones .

Terapia Combinada con Medicamentos

El this compound se evalúa en combinación con otros fármacos como el Propionato de Fluticasona para determinar su eficacia en comparación con los componentes individuales administrados solos o simultáneamente. Estos estudios ayudan a determinar la eficacia de las terapias combinadas para las enfermedades respiratorias .

Detección Electroquímica

Se han realizado investigaciones sobre el desarrollo de métodos sensibles y selectivos para la detección y el análisis del this compound utilizando técnicas electroquímicas como la voltametría cíclica (CV) y la voltametría de pulso diferencial (DPV) .

Desarrollo de Métodos Analíticos

Se han desarrollado múltiples métodos analíticos para la determinación de this compound en formulaciones farmacéuticas. Esto incluye avances en cromatografía y espectrometría para garantizar el control de calidad y la precisión de la dosificación .

Formulación Farmacéutica

El papel del this compound en las formulaciones farmacéuticas es crucial, especialmente en los inhaladores utilizados para el tratamiento del asma y la EPOC. La investigación se centra en optimizar su administración y eficacia como agonista β2-adrenérgico de acción prolongada .

Safety and Hazards

Mecanismo De Acción

Target of Action

Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), Formoterol Fumarate acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .

Biochemical Pathways

Upon binding to the beta2-adrenergic receptors, Formoterol Fumarate stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .

Pharmacokinetics

Formoterol Fumarate is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of Formoterol Fumarate is approximately 10 hours .

Result of Action

The primary result of Formoterol Fumarate’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .

Action Environment

The action of Formoterol Fumarate is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, Formoterol Fumarate can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of Formoterol Fumarate is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .

Análisis Bioquímico

Biochemical Properties

Formoterol Fumarate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound interacts with beta2-adrenergic receptors, stimulating intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .

Cellular Effects

Formoterol Fumarate has significant effects on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Formoterol Fumarate exerts its effects at the molecular level primarily through its interaction with beta2-adrenergic receptors . Upon binding to these receptors, it stimulates the conversion of ATP to cAMP via the activation of the enzyme adenylyl cyclase . This increase in cAMP levels leads to the relaxation of bronchial smooth muscle cells, thereby acting as a bronchodilator .

Temporal Effects in Laboratory Settings

Formoterol Fumarate has been observed to have a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) . This makes it a valuable therapeutic agent in the management of conditions like asthma and COPD .

Metabolic Pathways

Formoterol Fumarate is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation . Several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) are involved in these metabolic pathways .

Transport and Distribution

Formoterol Fumarate is typically administered via inhalation, allowing it to act locally in the lung as a bronchodilator

Subcellular Localization

Given its mechanism of action, it can be inferred that Formoterol Fumarate likely interacts with beta2-adrenergic receptors located on the cell membrane of bronchial smooth muscle cells

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43229-80-7 | |

| Record name | MLS003115739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)